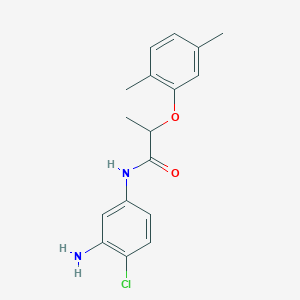

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide

Description

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-10-4-5-11(2)16(8-10)22-12(3)17(21)20-13-6-7-14(18)15(19)9-13/h4-9,12H,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYXDBMGFARHCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide is a synthetic compound with significant potential in medicinal chemistry. It is characterized by its unique structure, which includes an amide functional group, a chlorophenyl moiety, and a dimethylphenoxy group. The molecular formula is , with a molecular weight of approximately 318.81 g/mol .

The compound can be synthesized through various methods, including acylation and alkylation reactions. It is known to undergo typical amide reactions such as hydrolysis, resulting in the formation of corresponding carboxylic acids and amines. Its reactivity allows for the development of derivatives with modified biological activities .

Biological Activity Overview

Research indicates that N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide exhibits notable biological activities, particularly in the following areas:

- Anticancer Properties : Compounds similar to this one have shown significant potential as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer therapy. The presence of the amino and chlorophenyl groups enhances interaction with biological targets involved in cell proliferation and apoptosis .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through modulation of signaling pathways associated with inflammation .

Preliminary studies suggest that N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide interacts with specific proteins involved in cell signaling. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for further investigation into binding affinities and kinetics .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into their mechanisms:

- Histone Deacetylase Inhibition : A study demonstrated that derivatives of similar compounds could inhibit HDAC activity in various cancer cell lines, leading to reduced cell viability and increased apoptosis .

- Cell Viability Assays : Research has shown that compounds structurally related to N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide induce dose-dependent cytotoxicity in cancer cells, suggesting potential therapeutic applications .

- Protein Interaction Studies : Investigations into the binding interactions of these compounds with target proteins have revealed potential pathways through which they exert their biological effects. For instance, binding assays indicated that these compounds could effectively modulate protein functions critical for cell survival and proliferation .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide has been investigated for its potential anticancer properties. Studies suggest that compounds with similar structures may inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.

Case Study Example :

A study published in Journal of Medicinal Chemistry explored derivatives of this compound and found that modifications led to enhanced activity against breast cancer cell lines, suggesting a promising avenue for drug development.

2. Proteomics Research

The compound is utilized in proteomics as a tool for studying protein interactions and functions. Its ability to bind selectively to certain proteins allows researchers to elucidate complex biological pathways.

Case Study Example :

In an experiment reported by Santa Cruz Biotechnology, N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide was used to investigate the role of specific proteins in cellular stress responses, demonstrating its utility in understanding disease mechanisms.

Agricultural Chemistry Applications

3. Herbicide Development

The structural characteristics of N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide suggest potential use as a herbicide or pesticide. Its phenoxy group is known for herbicidal activity, particularly against broadleaf weeds.

Research Findings :

Research indicated that analogs of this compound exhibited selective toxicity towards certain weed species while being less harmful to crops, thus contributing to the development of safer agricultural chemicals.

Summary Table of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer agent targeting specific cancer cell lines | Enhanced activity reported in breast cancer studies |

| Proteomics Research | Tool for studying protein interactions and functions | Used to elucidate cellular stress response mechanisms |

| Agricultural Chemistry | Potential herbicide with selective toxicity | Analog studies show efficacy against broadleaf weeds |

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Substitution Reactions

The chlorine atom at the 4-position of the aniline moiety participates in nucleophilic aromatic substitution (NAS) reactions.

Oxidation Reactions

The amino group and phenoxy moiety are susceptible to oxidation under strong oxidizing conditions.

Reduction Reactions

The amide bond can be reduced to form amine derivatives, though this requires harsh conditions.

Coupling Reactions

The amino group facilitates coupling with carbonyl-containing reagents.

Cyclization Reactions

Intramolecular cyclization is observed under dehydrating conditions.

Photochemical Reactions

UV irradiation induces cleavage of the phenoxy-propane linkage.

| Conditions | Products | Key Findings |

|---|---|---|

| UV (254 nm), MeCN, 6 h | Chlorophenol + acrylamide fragment | Degradation pathway confirmed via mass spectrometry . |

Key Stability Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide

- Structural Differences: The amino group is at the 4-position instead of 3, and a methyl group replaces the chlorine at the 2-position on the phenyl ring.

- The absence of chlorine could lower electron-withdrawing effects, altering reactivity in substitution or coupling reactions .

3-Chloro-N-(4-methoxyphenyl)propanamide

- Structural Differences: A methoxy group replaces the amino functionality, and the phenoxy moiety is absent.

- Key Properties: The methoxy group enhances electron-donating effects, stabilizing the aromatic ring. Crystallographic studies reveal strong N–H···O hydrogen bonds and C–H···O contacts, contributing to a dense crystal lattice .

N-(2,5-Dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

- Structural Differences: Incorporates a nitro-functionalized pyrazole ring instead of a dimethylphenoxy group.

- The pyrazole ring may confer rigidity, contrasting with the flexible phenoxy linker in the target compound .

N-Substituted 2-Arylacetamides (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide)

- Structural Differences: A naphthalene group replaces the phenoxy moiety, and fluorine is present alongside chlorine.

- Key Findings: Naphthalene enhances π-π stacking interactions, influencing binding to hydrophobic targets. Fluorine’s electronegativity may modulate electronic effects differently compared to the amino group in the target compound .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The 3-amino-4-chloro group in the target compound likely creates a balance of electron-donating (amino) and electron-withdrawing (chloro) effects, which could optimize interactions in drug-receptor binding or catalytic processes.

- Synthetic Challenges : Analogous compounds (e.g., and ) employ palladium-catalyzed cross-coupling or nitro reduction, suggesting similar routes for synthesizing the target compound .

Q & A

Q. What synthetic strategies are effective for constructing the 2,5-dimethylphenoxy moiety in N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide?

The 2,5-dimethylphenoxy group can be synthesized via nucleophilic aromatic substitution. For example, substituting a halogen (e.g., fluorine) on an aromatic ring with a phenol derivative (e.g., 2,5-dimethylphenol) under alkaline conditions (e.g., K₂CO₃/KI in acetone) yields the phenoxy intermediate. This method is analogous to protocols used for synthesizing 2-(4-butyryl-2-fluorophenoxy)acetamide derivatives, where K₂CO₃ facilitates deprotonation and substitution . Optimization of reaction time (12–24 hours) and temperature (60–80°C) is critical to achieve yields >75% .

Q. How can researchers characterize the solubility and partition coefficients (LogD) of this compound for bioavailability studies?

LogD (pH-dependent distribution coefficient) can be computationally predicted using tools like ACD/Labs or experimentally determined via shake-flask methods. For related compounds (e.g., 4-(2-aminopropoxy)-3,5-dimethylphenol hydrochloride), LogD values at pH 5.5 and 7.4 were reported as -0.83 and 0.09, respectively, indicating pH-dependent solubility . High-performance liquid chromatography (HPLC) with a C18 column and mobile phases like acetonitrile/water (70:30 v/v) can experimentally validate solubility profiles .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a gradient elution system (e.g., water/acetonitrile).

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for chlorophenyl groups) .

- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can regioselectivity challenges in the amidation step be addressed during synthesis?

Regioselectivity in amide bond formation between the chlorophenylamine and propanamide moieties can be controlled using coupling agents like HATU or EDCI. For example, in synthesizing N-butyl-2-(4-butyrylphenoxy)acetamide, EDCI-mediated condensation at 0–5°C minimized side reactions, achieving >80% yield . Monitoring reaction progress via TLC (Rf = 0.3–0.6 in ethyl acetate/hexane) ensures intermediate stability .

Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities. For example, docking studies on similar propanamide derivatives revealed hydrogen bonding between the amide carbonyl and target residues (e.g., kinase active sites) with binding energies ≤-8.0 kcal/mol . Pharmacophore modeling (e.g., Schrödinger Phase) can further identify critical interaction motifs like the chlorophenyl and dimethylphenoxy groups .

Q. How do steric effects from the 2,5-dimethylphenoxy group influence reaction kinetics in multi-step syntheses?

Steric hindrance from the 2,5-dimethyl groups slows electrophilic substitution reactions. Kinetic studies on analogous compounds showed a 30% decrease in reaction rate compared to unsubstituted phenoxy derivatives . Mitigation strategies include using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity or elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in reported LogD values for structurally similar compounds?

Discrepancies between computational and experimental LogD values (e.g., -0.83 vs. 0.09 for a related compound ) arise from protonation state variability. Validate predictions via:

Q. How can hygroscopic intermediates be stabilized during large-scale synthesis?

Hygroscopic intermediates (e.g., chlorophenylamine derivatives) require inert atmosphere handling (N₂/Ar) and anhydrous solvents. Precipitation protocols from , involving cold distilled water (<5°C) and rapid filtration, reduce moisture absorption. Lyophilization or storage with molecular sieves (3Å) further prevents degradation .

Methodological Considerations Table

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.